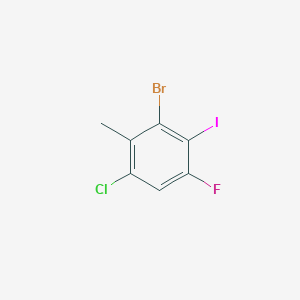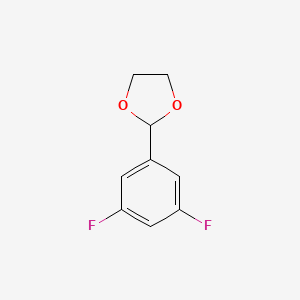
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H4BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring along with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene typically involves multi-step reactions starting from a simpler benzene derivative. One common method is electrophilic aromatic substitution, where different halogen atoms are introduced sequentially under controlled conditions. For example:
Bromination: Benzene can be brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).
Chlorination: Chlorine (Cl2) can be introduced using a similar electrophilic substitution reaction with iron(III) chloride (FeCl3) as the catalyst.
Fluorination: Fluorine atoms are typically introduced using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodine can be added using iodine monochloride (ICl) or iodine in the presence of an oxidizing agent like nitric acid (HNO3).
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.
Industrial Production Methods
Industrial production of such complex halogenated compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple halogens, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound may serve as a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene depends on the specific application and reaction it is involved in. Generally, the presence of multiple halogens and a methyl group can influence its reactivity and interaction with other molecules. For example, in electrophilic aromatic substitution reactions, the halogens can act as electron-withdrawing groups, affecting the reactivity of the benzene ring.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-1-chloro-5-fluoro-2-iodo-4-methylbenzene
- 2-Bromo-4-chloro-6-fluoro-3-iodotoluene
- 1-Bromo-4-iodobenzene
Uniqueness
3-Bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene is unique due to the specific arrangement of halogens and the methyl group on the benzene ring. This unique structure can lead to distinct reactivity patterns and applications compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H4BrClFI |
|---|---|
Peso molecular |
349.36 g/mol |
Nombre IUPAC |
3-bromo-1-chloro-5-fluoro-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H4BrClFI/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,1H3 |
Clave InChI |
DBVOEHYVILXJJR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1Br)I)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)


![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)









![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
